molecular formula C36H34N6O4 B12117547 3,3'-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) CAS No. 752-51-2

3,3'-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin)

Cat. No.: B12117547
CAS No.: 752-51-2
M. Wt: 614.7 g/mol
InChI Key: OUWOPYQUPCKENK-UHFFFAOYSA-N
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Description

3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) is a complex organic compound with the molecular formula C36H34N6O4 and a molecular weight of 614.693. This compound is characterized by the presence of two hydantoin rings connected via a piperazine linker, each hydantoin ring being substituted with phenyl groups .

Preparation Methods

The synthesis of 3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) typically involves the reaction of 5,5-diphenylhydantoin with a piperazine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The hydantoin rings can undergo substitution reactions, particularly at the phenyl groups, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine linker and hydantoin rings allow it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) include:

    5,5-Diphenylhydantoin: A simpler compound with similar hydantoin rings but without the piperazine linker.

    1,4-Bis(5,5-diphenylhydantoin-3-ylmethyl)piperazine: A closely related compound with a similar structure but different substitution patterns.

The uniqueness of 3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) lies in its specific combination of hydantoin rings and piperazine linker, which confer distinct chemical and biological properties .

Properties

CAS No.

752-51-2

Molecular Formula

C36H34N6O4

Molecular Weight

614.7 g/mol

IUPAC Name

3-[[4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl]piperazin-1-yl]methyl]-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C36H34N6O4/c43-31-35(27-13-5-1-6-14-27,28-15-7-2-8-16-28)37-33(45)41(31)25-39-21-23-40(24-22-39)26-42-32(44)36(38-34(42)46,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20H,21-26H2,(H,37,45)(H,38,46)

InChI Key

OUWOPYQUPCKENK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)CN5C(=O)C(NC5=O)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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